N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a phenoxyethyl group attached to the nitrogen atom The carboxamide functional group is attached to the ninth position of the xanthene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings in the xanthene core and phenoxyethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated xanthene derivatives.
Scientific Research Applications
N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-tuberculosis agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Studies: It is used in studies related to its antioxidant and antibacterial activities, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular targets and pathways involved in its action are still under investigation, but it is thought to interfere with enzymes critical for bacterial survival.
Comparison with Similar Compounds
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit anti-tuberculosis activity and share structural similarities with N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide.
Phenoxyethanol: This compound is used as a preservative and has antimicrobial properties, but it lacks the complex xanthene structure.
Uniqueness: this compound is unique due to its xanthene core structure, which imparts distinct photophysical properties and potential applications in optoelectronics. Additionally, its combination of phenoxyethyl and carboxamide groups contributes to its biological activity, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
N-(2-phenoxyethyl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-22(23-14-15-25-16-8-2-1-3-9-16)21-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)21/h1-13,21H,14-15H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRGFPOWDLYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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